Welcome to the BenchChem Online Store!
molecular formula C18H21NO3 B8473471 2-[alpha-(2-Methoxy-phenoxy)-benzyl]-morpholine

2-[alpha-(2-Methoxy-phenoxy)-benzyl]-morpholine

Cat. No. B8473471
M. Wt: 299.4 g/mol
InChI Key: MZGJHBJKODTIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04229449

Procedure details

A solution of 4-benzyl-2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine (5 g) in 99% EtOH (150 ml) and HCl (6 ml) was reduced (palladium-charcoal catalyst) for 4 hours at room temperature. The mixture was then filtered, dried under vacuum and separated on a silica gel column (mobile phase: CHCl3 :MeOH:NH4OH=170:30:2) to obtain 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine (2.1 g; yield 54.7%) as a transparent oil .HCl m.p. 140°-170° C.
Name
4-benzyl-2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH:14]([O:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[O:28][CH3:29])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:9]1)C1C=CC=CC=1>CCO.Cl.[Pd]>[CH3:29][O:28][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[O:21][CH:14]([CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
4-benzyl-2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C(C1=CC=CC=C1)OC1=C(C=CC=C1)OC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
separated on a silica gel column (mobile phase: CHCl3 :MeOH:NH4OH=170:30:2)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC(C2=CC=CC=C2)C2CNCCO2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 54.7%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.